
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a synthetic organic compound with notable properties and applications in various scientific fields. Known for its complex structure and potential biological activities, this compound has garnered significant interest in chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves several key steps, typically starting with the quinoline core and progressively adding functional groups:
Formation of the Tetrahydroquinoline Core: : The initial step usually involves hydrogenation of quinoline derivatives under catalytic conditions to obtain the tetrahydroquinoline core.
Acetylation and Methoxylation: : The tetrahydroquinoline is then reacted with 2-methoxyacetyl chloride under basic conditions to introduce the 2-methoxyacetyl group.
Sulfonation and Chlorination: : The next step involves sulfonation of the methylbenzene ring with chlorosulfonic acid, followed by chlorination to introduce the chloro group.
Industrial Production Methods
Industrial-scale production of this compound generally follows similar synthetic routes but optimizes reaction conditions to enhance yield and purity. Advanced techniques such as flow chemistry and continuous manufacturing may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, to form various oxidized derivatives.
Reduction: : Reduction reactions may target the quinoline or sulfonamide functionalities, yielding reduced forms with potentially different biological activities.
Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the chloro and sulfonamide positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Nucleophilic reagents like amines or thiols and electrophilic reagents such as alkyl halides.
Major Products
Oxidized derivatives: : Formation of quinoline N-oxide.
Reduced products: : Formation of dihydroquinoline derivatives.
Substituted products: : Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in catalytic reactions due to its complex structure and electronic properties.
Synthetic Intermediate: : Acts as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, which could be valuable in biochemical research.
Molecular Probes: : Used in fluorescence-based assays to study biological processes.
Medicine
Drug Development: : Investigated for potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.
Industry
Material Science: : Explored for use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving interactions with biological macromolecules:
Molecular Targets: : Binds to specific proteins or enzymes, inhibiting their activity.
Pathways Involved: : Can affect signaling pathways by modulating enzyme activity or receptor interactions, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: : A structurally similar compound lacking the methyl group.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide: : Another similar compound without the chloro substitution.
Uniqueness
What sets 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide apart is the specific combination of its functional groups, which may confer unique biological activities and chemical reactivity. This structural uniqueness often translates to distinctive properties in scientific applications, making it a compound of considerable interest.
This is a detailed overview of the compound, touching on its preparation, reactions, applications, mechanism, and uniqueness. Fascinating stuff, right?
Properties
IUPAC Name |
5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-7-15(20)10-18(13)27(24,25)21-16-8-6-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADBNONDWBBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520936.png)
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
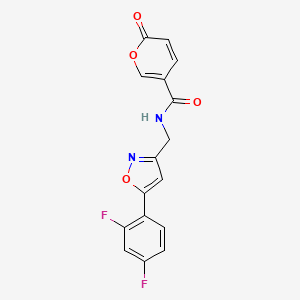
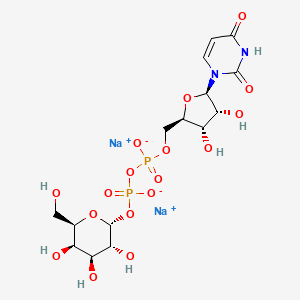
![2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2520944.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
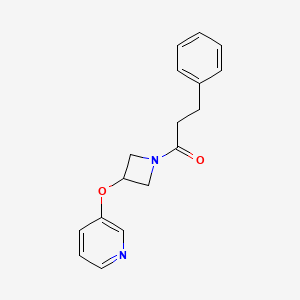
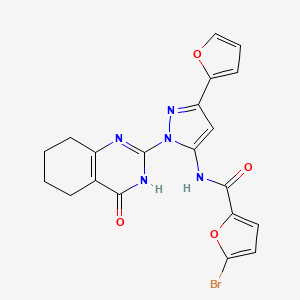
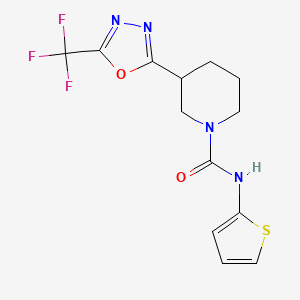
![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)
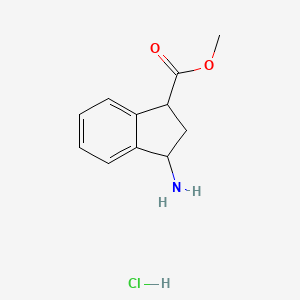

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)
